molecular formula C11H14N2O B14630552 2-Pyrrolidinone, 1-[(4-methyl-3-pyridinyl)methyl]- CAS No. 56635-08-6

2-Pyrrolidinone, 1-[(4-methyl-3-pyridinyl)methyl]-

Cat. No.: B14630552
CAS No.: 56635-08-6
M. Wt: 190.24 g/mol
InChI Key: DRLURMSCJPLRHJ-UHFFFAOYSA-N
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Description

2-Pyrrolidinone, 1-[(4-methyl-3-pyridinyl)methyl]- is an organic compound that belongs to the class of pyrrolidinones. It is characterized by a five-membered lactam ring with a pyridine moiety attached to it. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrrolidinone, 1-[(4-methyl-3-pyridinyl)methyl]- typically involves the reaction of 4-methyl-3-pyridinemethanol with 2-pyrrolidinone under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for the large-scale production of the compound with consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Pyrrolidinone, 1-[(4-methyl-3-pyridinyl)methyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form different derivatives.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives. Substitution reactions can result in a wide range of substituted pyrrolidinone compounds.

Scientific Research Applications

2-Pyrrolidinone, 1-[(4-methyl-3-pyridinyl)methyl]- has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Pyrrolidinone, 1-[(4-methyl-3-pyridinyl)methyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-Pyrrolidinone, 1-[(4-methyl-3-pyridinyl)methyl]- include:

  • 2-Pyrrolidinone
  • N-Methyl-2-pyrrolidinone
  • 1-Methyl-2-pyrrolidinone

Uniqueness

What sets 2-Pyrrolidinone, 1-[(4-methyl-3-pyridinyl)methyl]- apart from these similar compounds is its unique structure, which includes a pyridine moiety. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications that other pyrrolidinones may not be suitable for.

Properties

CAS No.

56635-08-6

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

1-[(4-methylpyridin-3-yl)methyl]pyrrolidin-2-one

InChI

InChI=1S/C11H14N2O/c1-9-4-5-12-7-10(9)8-13-6-2-3-11(13)14/h4-5,7H,2-3,6,8H2,1H3

InChI Key

DRLURMSCJPLRHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1)CN2CCCC2=O

Origin of Product

United States

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